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Compound of Interest

Compound Name: Methylliberine

Cat. No.: B055574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylliberine and a placebo, focusing on

their effects on concentration and stress tolerance. The information is supported by

experimental data from a double-blind, randomized, within-subject crossover clinical trial.

Executive Summary
A recent study investigated the acute effects of methylliberine (Dynamine™) supplementation

compared to a placebo on cognitive function and subjective feelings of well-being. While

methylliberine did not significantly impact cognitive function as measured by the Stroop and

Trail Making Test-B, it demonstrated notable improvements in subjective measures of

concentration, mood, motivation, and the ability to tolerate stress. These effects were observed

to be more sustained compared to the placebo.

Data Presentation
The following tables summarize the key quantitative findings from the comparative study.

Table 1: Subjective Ratings of Concentration, Mood, Motivation, and Stress Tolerance
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Outcome Measure
Methylliberine (100
mg)

Placebo

Time Point of
Significant
Difference (p ≤
0.050)

Concentration

Improved by ~10.2%

at 1 hour and ~15.3%

at 3 hours post-

ingestion.[1]

No significant

improvement.

1 and 3 hours post-

ingestion.[1]

Mood

Significant

improvements from

baseline.[1]

Improved at 2 hours

post-ingestion.[1]

1, 2, and 3 hours post-

ingestion

(Methylliberine

showed a greater

improvement from

baseline at 1 and 3

hours).[1]

Motivation
Significant

improvement.[1]

Improved at 1 and 2

hours post-ingestion.

[1]

3 hours post-

ingestion.[1]

Ability to Tolerate

Stress

Significantly greater

improvement

compared to placebo.

[1]

Less improvement

compared to

methylliberine.

3 hours post-

ingestion.[1]

Well-being

Significantly greater

improvement

compared to placebo.

[2]

Less improvement

compared to

methylliberine.

3 hours post-

ingestion.[2]

Table 2: Cognitive Function Test Results
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Cognitive Test
Methylliberine (100
mg)

Placebo Key Findings

Stroop Test

No significant

difference from

placebo.[2]

No significant

difference from

methylliberine.[2]

Methylliberine had a

negligible influence on

cognitive function as

measured by this test.

[1][2]

Trail Making Test-B

(TMT-B)

No significant

difference from

placebo in acute

testing.[2]

No significant

difference from

methylliberine in acute

testing.[2]

Short-term

supplementation (3

days) may have

improved completion

time.[1]

Experimental Protocols
The primary study cited was a double-blind, randomized, within-subject crossover trial.[1][3]

Participants: 25 healthy men and women (average age 33.5 ± 10.7 years) who typically

consumed less than 400 mg of caffeine per day.[2][3]

Intervention: Participants ingested either 100 mg of methylliberine or a placebo for three

consecutive days.[1][3]

Testing Protocol: On the fourth day, a series of tests were conducted at baseline (before the

fourth dose) and at 1, 2, and 3 hours post-ingestion.[2][3]

Washout Period: A one-week washout period was implemented before participants crossed

over to the alternate investigational product.[1][3]

Assessments:

Cognitive Function: Stroop test (measuring cognitive interference, attention, processing

speed, and cognitive flexibility) and Trail Making Test-B (measuring cognitive flexibility).[2]

Subjective Well-being: Visual Analog Scales (VAS) were used to assess energy, sustained

energy, focus, concentration, motivation, mood, well-being, and the ability to tolerate
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stress.[1][2]

Vitals: Heart rate and blood pressure were monitored.[2]

Statistical Analysis: Mixed factorial ANOVAs with repeated measures were used to analyze

the data.[1][3]

Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Methylliberine
Based on its structural similarity to caffeine, methylliberine is hypothesized to act as an

adenosine receptor antagonist.[4] However, as of 2023, this mechanism has not been

scientifically confirmed.[4] The diagram below illustrates this proposed pathway.
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Caption: Proposed mechanism of methylliberine as an adenosine receptor antagonist.

Experimental Workflow
The following diagram outlines the workflow of the comparative study.
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Phase 1: Screening & Baseline

Phase 2: Intervention Period 1

Phase 3: Washout

Phase 4: Intervention Period 2 (Crossover)

Phase 5: Data Analysis

Participant Screening
(n=25)

Baseline Pre-testing
(Cognitive & Subjective)

Randomization

Group A:
Methylliberine (100mg) for 3 days

Group B:
Placebo for 3 days

Day 4 Testing:
Baseline, 1h, 2h, 3h post-dose

1-Week Washout Period

Group A:
Placebo for 3 days

Group B:
Methylliberine (100mg) for 3 days

Day 4 Testing:
Baseline, 1h, 2h, 3h post-dose

Statistical Analysis
(Mixed Factorial ANOVA)
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Caption: Double-blind, randomized, crossover study design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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